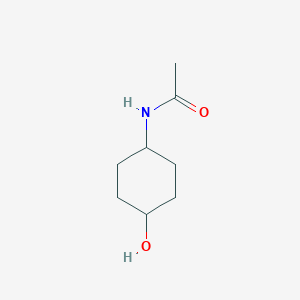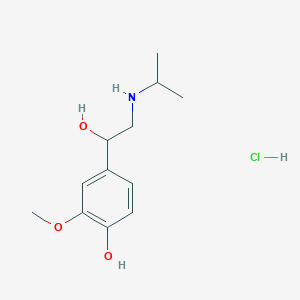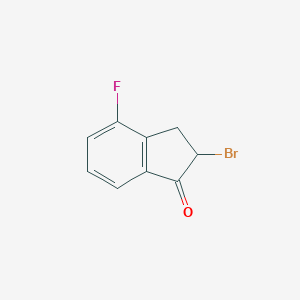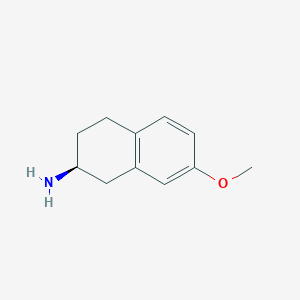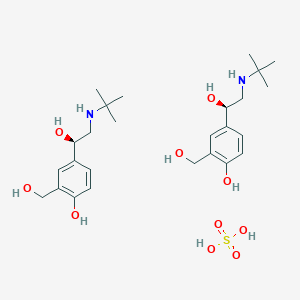
Levalbuterol sulfate
Overview
Description
Levosalbutamol sulfate, also known as levalbuterol sulfate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Levosalbutamol sulfate is known for its bronchodilator properties, which help in relaxing the smooth muscles in the bronchial tubes, thereby easing breathing difficulties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levosalbutamol sulfate involves the resolution of racemic salbutamol. The racemic mixture is separated into its individual enantiomers using chiral chromatography or other resolution techniques. The ®-enantiomer, which is levosalbutamol, is then reacted with sulfuric acid to form the sulfate salt .
Industrial Production Methods: Industrial production of levosalbutamol sulfate typically involves large-scale chiral resolution processes. The racemic salbutamol is first synthesized through a series of chemical reactions involving the condensation of 4-hydroxybenzaldehyde with 2-(tert-butylamino)-1-phenylethanol. The resulting racemic mixture is then subjected to chiral resolution to isolate the ®-enantiomer, which is subsequently converted to its sulfate salt .
Chemical Reactions Analysis
Types of Reactions: Levosalbutamol sulfate undergoes various chemical reactions, including:
Oxidation: Levosalbutamol can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: Levosalbutamol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Levosalbutamol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Levosalbutamol sulfate is used in studies related to β2 adrenergic receptors and their role in various physiological processes.
Medicine: It is extensively studied for its therapeutic effects in asthma and COPD. Research is also focused on its pharmacokinetics and pharmacodynamics.
Industry: Levosalbutamol sulfate is used in the pharmaceutical industry for the formulation of inhalers and nebulizers
Mechanism of Action
Levosalbutamol sulfate exerts its effects by selectively binding to β2 adrenergic receptors on the smooth muscle cells in the airways. This binding activates adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The increase in cAMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations. This leads to the relaxation of smooth muscle cells and bronchodilation .
Comparison with Similar Compounds
Salbutamol: A racemic mixture containing both ®- and (S)-enantiomers.
Terbutaline: Another β2 adrenergic receptor agonist used for similar indications.
Formoterol: A long-acting β2 adrenergic receptor agonist.
Comparison:
Levosalbutamol vs. Salbutamol: Levosalbutamol is the ®-enantiomer of salbutamol and is believed to have a better safety profile due to its more selective binding to β2 receptors.
Levosalbutamol vs. Terbutaline: Both are short-acting β2 agonists, but levosalbutamol is more selective for β2 receptors, potentially leading to fewer side effects.
Levosalbutamol vs. Formoterol: Formoterol is a long-acting β2 agonist, providing prolonged bronchodilation compared to the short-acting levosalbutamol.
Levosalbutamol sulfate stands out due to its enantiomeric purity and selective action on β2 adrenergic receptors, making it a valuable therapeutic agent in the management of respiratory conditions.
Properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVICLFZZVQVVFT-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164006 | |
| Record name | Levalbuterol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148563-16-0 | |
| Record name | Levalbuterol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148563-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levalbuterol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

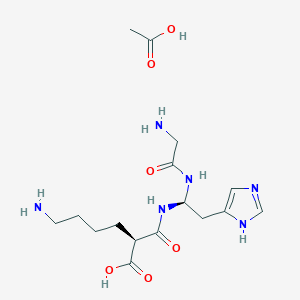

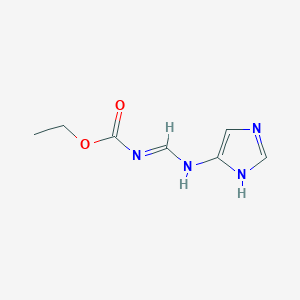
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)

